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Compound of Interest

Compound Name: 3-Ethoxysalicylaldehyde

Cat. No.: B1293910 Get Quote

For researchers, scientists, and drug development professionals, a detailed understanding of

the spectroscopic characteristics of molecular compounds is fundamental. This guide provides

an objective comparison of the spectroscopic properties of 3-Ethoxysalicylaldehyde and its

common derivatives, supported by experimental data. By examining the shifts in spectral

features upon derivatization, this guide aims to facilitate the identification and characterization

of these valuable chemical entities.

Introduction to 3-Ethoxysalicylaldehyde
3-Ethoxysalicylaldehyde is an aromatic organic compound characterized by a benzene ring

substituted with a formyl (-CHO), a hydroxyl (-OH), and an ethoxy (-OC2H5) group. This

trifunctional nature makes it a versatile precursor in the synthesis of a wide array of derivatives,

including Schiff bases, ethers, and esters. These derivatives are of significant interest in

various fields, including medicinal chemistry, materials science, and catalysis. Spectroscopic

analysis is a cornerstone for the characterization of these molecules, providing insights into

their electronic structure, functional groups, and molecular framework.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-Ethoxysalicylaldehyde and

a selection of its representative derivatives. This data has been compiled from various

spectroscopic studies to provide a clear and concise comparison.
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UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The position of the maximum absorption wavelength (λmax) is sensitive to the electronic

environment of the chromophore.

Compound Name Derivative Type Solvent λmax (nm)

3-

Ethoxysalicylaldehyde
- Various ~255, 335

Schiff base with 2-

(methylthio)aniline
Schiff Base Dichloromethane 246, 273, 359[1]

Schiff base with

substituted 2-

(methylthio)aniline

(R=Cl)

Schiff Base Dichloromethane 247, 277, 364[1]

Schiff base with

substituted 2-

(methylthio)aniline

(R=Br)

Schiff Base Dichloromethane 244, 277, 363[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting

the absorption of infrared radiation corresponding to vibrational transitions.
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Compound
Name

ν(O-H) (cm⁻¹) ν(C=O) (cm⁻¹) ν(C=N) (cm⁻¹)
ν(C-O)
aromatic ether
(cm⁻¹)

3-

Ethoxysalicylalde

hyde

~3400 (broad) ~1680 - ~1250

Schiff base with

2-

(methylthio)anilin

e

- - ~1614 ~1289[1]

Schiff base with

substituted 2-

(methylthio)anilin

e (R=Cl)

- - ~1632 ~1291[1]

Schiff base with

substituted 2-

(methylthio)anilin

e (R=Br)

- - ~1627 ~1291[1]

3-Ethoxy-4-

methoxybenzald

ehyde

- ~1680 - ~1250, 1050

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment

of atoms within a molecule. The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Spectroscopy
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Compoun
d Name

δ (Ar-H)
(ppm)

δ (CHO)
(ppm)

δ (OH)
(ppm)

δ (CH=N)
(ppm)

δ
(OCH₂CH
₃) (ppm)

δ
(OCH₂CH
₃) (ppm)

3-

Ethoxysalic

ylaldehyde

6.8 - 7.5 ~9.9 ~11.0 - ~4.1 (q) ~1.4 (t)

Schiff base

with 2-

(methylthio

)aniline

6.48 - 7.30 - ~13.7 ~8.5 - -

Schiff base

with

substituted

2-

(methylthio

)aniline

(R=Cl)

6.48 - 7.25 - ~13.3 ~8.5 - -

Schiff base

with

substituted

2-

(methylthio

)aniline

(R=Br)

6.48 - 7.26 - ~13.3 ~8.5 - -

3-Ethoxy-

4-

methoxybe

nzaldehyd

e

6.9 - 7.4 ~9.8 - - ~4.2 (q) ~1.5 (t)

¹³C NMR Spectroscopy
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Compound
Name

δ (C=O)
(ppm)

δ (Ar-C)
(ppm)

δ (CH=N)
(ppm)

δ
(OCH₂CH₃)
(ppm)

δ
(OCH₂CH₃)
(ppm)

3-

Ethoxysalicyl

aldehyde

~196 115 - 160 - ~64 ~15

Schiff base

with 2-

(methylthio)a

niline

- 101 - 164 ~161 - -

Schiff base

with

substituted 2-

(methylthio)a

niline (R=Cl)

- 101 - 164 ~161 - -

Schiff base

with

substituted 2-

(methylthio)a

niline (R=Br)

- 101 - 164 ~161 - -

3-Ethoxy-4-

methoxybenz

aldehyde

~191 110 - 155 - ~64 ~15

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible Spectroscopy
Sample Preparation: A stock solution of the sample is prepared by dissolving a precisely

weighed amount in a suitable UV-grade solvent (e.g., ethanol, methanol, or

dichloromethane) to a concentration of approximately 1 mg/mL. A dilute solution (e.g., 10

µg/mL) is then prepared by serial dilution.
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Instrumentation: A double-beam UV-Vis spectrophotometer is used.

Data Acquisition: The spectrophotometer is first blanked using the pure solvent in a quartz

cuvette. The UV-Vis spectrum of the sample solution is then recorded over a wavelength

range of 200-800 nm. The wavelength of maximum absorbance (λmax) is determined from

the resulting spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:

Solid Samples (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground

with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate

mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Solid/Liquid Samples (ATR): A small amount of the sample is placed directly onto the

diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

Instrumentation: An FT-IR spectrometer equipped with a suitable detector (e.g., DTGS) is

used.

Data Acquisition: A background spectrum of the empty sample compartment (or the clean

ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the

spectrum is acquired over a range of 4000-400 cm⁻¹. The positions of the characteristic

absorption bands are reported in wavenumbers (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a

reference standard, such as tetramethylsilane (TMS), may be added.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.

Data Acquisition:

¹H NMR: The spectrometer is tuned to the proton frequency. A standard one-pulse

experiment is performed to acquire the ¹H NMR spectrum. The chemical shifts,

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


multiplicities (singlet, doublet, triplet, quartet, multiplet), and integration values of the

signals are recorded.

¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled

experiment (e.g., PENDANT or DEPT) is performed to acquire the ¹³C NMR spectrum,

which shows a single peak for each unique carbon atom. The chemical shifts of the

signals are recorded.
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Caption: General workflow for the spectroscopic analysis of 3-Ethoxysalicylaldehyde and its

derivatives.
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Structural Relationships of 3-Ethoxysalicylaldehyde
Derivatives

Common Derivatives

3-Ethoxysalicylaldehyde
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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